Selaginellin

Vue d'ensemble

Description

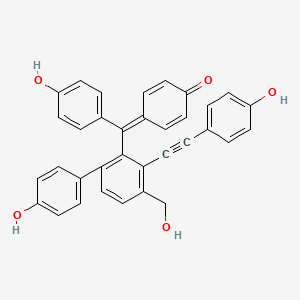

Selaginellin is a unique pigment found exclusively in the ancient genus Selaginella. Since its first discovery in Selaginella sinensis in 2007, over 110 selaginellins with diverse polyphenolic skeletons have been identified . These compounds are known for their distinctive para-quinone methide and alkynylphenol carbon skeletons .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Selaginellins can be synthesized through various methods, including total synthesis and biomimetic synthesis. The total synthesis involves constructing the polyphenolic skeletons from simpler organic molecules, often using palladium-catalyzed coupling reactions . Biomimetic synthesis, on the other hand, mimics the natural biosynthetic pathways of the compound, often involving oxidative coupling reactions .

Industrial Production Methods: Industrial production of selaginellins is still in its nascent stages due to the complexity of their structures. advances in synthetic organic chemistry and biotechnology hold promise for scalable production methods in the future .

Analyse Des Réactions Chimiques

Types of Reactions: Selaginellins undergo various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.

Major Products: The major products of these reactions include quinones, hydroquinones, and various substituted derivatives, each with unique biological activities .

Applications De Recherche Scientifique

Selaginellins have a wide range of scientific research applications:

Mécanisme D'action

Selaginellins exert their effects through various molecular targets and pathways:

Cytotoxic Activity: They induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Antioxidant Activity: Selaginellins scavenge free radicals and upregulate antioxidant enzymes, protecting cells from oxidative stress.

Anti-inflammatory Activity: They inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as NF-κB.

Comparaison Avec Des Composés Similaires

Selaginellins are unique due to their para-quinone methide and alkynylphenol skeletons, which are not commonly found in other natural products . Similar compounds include:

Selaginellins stand out due to their unique structural features and diverse biological activities, making them a valuable subject of scientific research .

Activité Biologique

Selaginellin, a bioactive compound derived from the genus Selaginella, has garnered significant attention in recent years for its diverse biological activities. This article provides an in-depth exploration of the biological activities associated with this compound, including anticancer, antidiabetic, antimicrobial, and antioxidant properties.

Overview of this compound

Selaginellins are a group of polyphenolic compounds predominantly found in various species of the ancient plant genus Selaginella. Since their discovery, over 110 different selaginellins have been identified, showcasing a range of structural variations and biological activities. The most studied species include Selaginella tamariscina and Selaginella pulvinata.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. A study highlighted that this compound B induces apoptosis and autophagy in pancreatic cancer cells through the JAK2/STAT3 signaling pathway . Another investigation demonstrated that selaginellins from Selaginella tamariscina inhibited cytochrome P450 enzymes, which are crucial for drug metabolism, suggesting potential interactions with chemotherapeutic agents .

Case Study: Inhibition of Cytochrome P450

The inhibitory effects of selaginellins on various cytochrome P450 isoforms were evaluated. The results are summarized in Table 1:

| Enzyme | Substrate | IC50 (μM) | Effect |

|---|---|---|---|

| CYP1A2 | Phenacetin | >25 | Low |

| CYP2C9 | Tolbutamide | 0.5 | Moderate |

| CYP2J2 | Astemizole | 0.9 | Moderate |

| CYP2A6 | Coumarin | >25 | Low |

This table illustrates the varying degrees of inhibition across different enzymes, highlighting the selective nature of this compound's bioactivity.

Antidiabetic Activity

Selaginellins also exhibit promising antidiabetic effects. A recent study isolated three new derivatives from Selaginella pulvinata, which showed moderate inhibition against α-glucosidase with IC50 values ranging from 2.04 to 4.00 μM . This suggests that selaginellins may serve as potential therapeutic agents for managing diabetes by regulating glucose metabolism.

Antimicrobial Activity

The antimicrobial properties of selaginellins have been extensively documented. They have shown effectiveness against various pathogens, including bacteria and fungi. The structural diversity among different selaginellins contributes to their broad-spectrum antimicrobial activity, making them candidates for further pharmaceutical development.

Antioxidant Activity

Antioxidant activity is another significant aspect of this compound's biological profile. Studies indicate that selaginellins possess strong free radical scavenging abilities, which can protect cells from oxidative stress and related diseases . This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.

Propriétés

IUPAC Name |

4-[[3-(hydroxymethyl)-6-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethynyl]phenyl]-(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H24O5/c35-21-26-10-20-31(23-4-13-28(37)14-5-23)34(32(26)19-3-22-1-11-27(36)12-2-22)33(24-6-15-29(38)16-7-24)25-8-17-30(39)18-9-25/h1-2,4-18,20,35-38H,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSFYXIEVFIZJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)C3=C(C=CC(=C3C#CC4=CC=C(C=C4)O)CO)C5=CC=C(C=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.